molecular formula C16H13NO2S3 B2483177 (E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 638139-94-3

(E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2483177
CAS No.: 638139-94-3
M. Wt: 347.47
InChI Key: FHQSITBMACUAPI-GXDHUFHOSA-N
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Description

(E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-ethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include:

  • 2-ethoxybenzaldehyde
  • thiophene-2-carbaldehyde
  • thiazolidinone precursor
  • catalysts such as piperidine or acetic acid

The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can convert the thioxo group to a thiol or thioether.
  • Substitution : Electrophilic or nucleophilic substitution reactions can modify the phenyl or thiophene rings.
Common Reagents and Conditions:
  • Oxidizing agents : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
  • Reducing agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
  • Substitution reagents : Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry: In chemistry, (E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development. Researchers investigate its mechanism of action and efficacy in various biological assays.

Industry: In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological activities. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds:

  • Thiazolidin-2,4-dione derivatives
  • Thiazolidine-2-thione derivatives
  • Benzothiazole derivatives

Uniqueness: What sets (E)-3-(2-ethoxyphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one apart from similar compounds is its unique combination of ethoxyphenyl and thiophenyl groups

Properties

IUPAC Name

(5E)-3-(2-ethoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S3/c1-2-19-13-8-4-3-7-12(13)17-15(18)14(22-16(17)20)10-11-6-5-9-21-11/h3-10H,2H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQSITBMACUAPI-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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